The provided literature highlights an interesting application of 3-(Hydroxyamino)phthalic acid as an intermediate in the color reaction of 3,6-dinitrophthalic acid with reducing sugars. [] The appearance of a wine-red color, attributed to the formation of 3-(Hydroxyamino)-6-nitrophthalic acid, signifies the initial stage of this reaction. This observation suggests the potential of 3-(Hydroxyamino)phthalic acid and its derivatives as colorimetric reagents in analytical chemistry, particularly for detecting reducing sugars. This application could extend to various fields like food chemistry, biochemistry, and environmental analysis.
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